molecular formula C16H20N4O2S B4691985 1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide

Cat. No. B4691985
M. Wt: 332.4 g/mol
InChI Key: SFRJCTTUGDAFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide, also known as L-163,191, is a selective non-peptide antagonist of the oxytocin receptor. It was first synthesized in the early 1990s and has since been used in scientific research to investigate the role of oxytocin in various physiological and behavioral processes.

Mechanism of Action

1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide acts as a competitive antagonist of the oxytocin receptor, blocking the binding of oxytocin to the receptor and preventing its activation. This leads to a decrease in the activity of oxytocin in the brain and a corresponding decrease in the physiological and behavioral effects of the hormone.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on various physiological and behavioral processes. For example, it has been shown to reduce maternal behavior in rats, decrease social recognition in mice, and reduce stress-induced analgesia in rats. It has also been implicated in the regulation of blood pressure and the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide in scientific research is that it allows researchers to selectively block the activity of the oxytocin receptor without affecting other receptors or systems in the body. This allows for a more precise investigation of the role of oxytocin in various physiological and behavioral processes. However, one limitation of using this compound is that it is a relatively new and expensive compound, which may limit its availability and use in some research settings.

Future Directions

There are several future directions for research on 1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide and its effects on oxytocin and behavior. One area of interest is the role of oxytocin in addiction and substance abuse, and this compound could be used to investigate the potential therapeutic effects of blocking the oxytocin receptor in these contexts. Another area of interest is the role of oxytocin in social cognition and empathy, and this compound could be used to investigate the neural mechanisms underlying these processes. Finally, this compound could be used in combination with other compounds to investigate the complex interactions between oxytocin and other neurotransmitter systems in the brain.

Scientific Research Applications

1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide has been used extensively in scientific research to investigate the role of oxytocin in various physiological and behavioral processes. Oxytocin is a hormone that plays a key role in social bonding, trust, and empathy. It has been implicated in a wide range of behaviors, including maternal behavior, sexual behavior, social recognition, and stress responses.

properties

IUPAC Name

1,3-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-4-5-15-14(8-11)13(9-17-15)6-7-18-23(21,22)16-10-20(3)19-12(16)2/h4-5,8-10,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJCTTUGDAFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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